molecular formula C21H27BrN2O6 B4206502 3-(1-bromonaphthalen-2-yl)oxy-N-(2-morpholin-4-ylethyl)propan-1-amine;oxalic acid

3-(1-bromonaphthalen-2-yl)oxy-N-(2-morpholin-4-ylethyl)propan-1-amine;oxalic acid

Cat. No.: B4206502
M. Wt: 483.4 g/mol
InChI Key: BTVKTTZBYXCODM-UHFFFAOYSA-N
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Description

3-(1-bromonaphthalen-2-yl)oxy-N-(2-morpholin-4-ylethyl)propan-1-amine;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated naphthalene ring, a morpholine moiety, and an oxalate group. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-bromonaphthalen-2-yl)oxy-N-(2-morpholin-4-ylethyl)propan-1-amine;oxalic acid typically involves multiple steps, starting with the bromination of naphthalene to form 1-bromo-2-naphthol. This intermediate is then reacted with 3-chloropropanol to yield 3-[(1-bromo-2-naphthyl)oxy]propanol. The next step involves the reaction of this intermediate with 2-(4-morpholinyl)ethylamine to form the desired amine. Finally, the compound is converted to its oxalate salt by reacting with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Additionally, industrial processes may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(1-bromonaphthalen-2-yl)oxy-N-(2-morpholin-4-ylethyl)propan-1-amine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The brominated naphthalene ring can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-brominated naphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving brominated compounds.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-bromonaphthalen-2-yl)oxy-N-(2-morpholin-4-ylethyl)propan-1-amine;oxalic acid involves its interaction with specific molecular targets. The brominated naphthalene ring may interact with hydrophobic pockets in proteins, while the morpholine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    {3-[(1-chloro-2-naphthyl)oxy]propyl}[2-(4-morpholinyl)ethyl]amine oxalate: Similar structure but with a chlorine atom instead of bromine.

    {3-[(1-bromo-2-phenyl)oxy]propyl}[2-(4-morpholinyl)ethyl]amine oxalate: Similar structure but with a phenyl group instead of a naphthalene ring.

Uniqueness

The presence of the brominated naphthalene ring in 3-(1-bromonaphthalen-2-yl)oxy-N-(2-morpholin-4-ylethyl)propan-1-amine;oxalic acid distinguishes it from other similar compounds. This unique structure may confer specific reactivity and biological activity that is not observed in its analogs.

Properties

IUPAC Name

3-(1-bromonaphthalen-2-yl)oxy-N-(2-morpholin-4-ylethyl)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BrN2O2.C2H2O4/c20-19-17-5-2-1-4-16(17)6-7-18(19)24-13-3-8-21-9-10-22-11-14-23-15-12-22;3-1(4)2(5)6/h1-2,4-7,21H,3,8-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVKTTZBYXCODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCCCOC2=C(C3=CC=CC=C3C=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-bromonaphthalen-2-yl)oxy-N-(2-morpholin-4-ylethyl)propan-1-amine;oxalic acid
Reactant of Route 2
3-(1-bromonaphthalen-2-yl)oxy-N-(2-morpholin-4-ylethyl)propan-1-amine;oxalic acid
Reactant of Route 3
3-(1-bromonaphthalen-2-yl)oxy-N-(2-morpholin-4-ylethyl)propan-1-amine;oxalic acid
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3-(1-bromonaphthalen-2-yl)oxy-N-(2-morpholin-4-ylethyl)propan-1-amine;oxalic acid
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3-(1-bromonaphthalen-2-yl)oxy-N-(2-morpholin-4-ylethyl)propan-1-amine;oxalic acid
Reactant of Route 6
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3-(1-bromonaphthalen-2-yl)oxy-N-(2-morpholin-4-ylethyl)propan-1-amine;oxalic acid

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